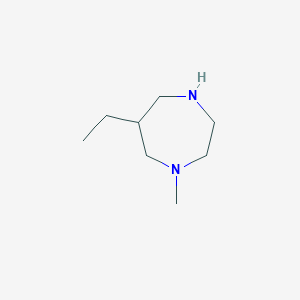
Oxalato de 4-(((1-(piridin-2-ilmetil)piperidin-4-il)metoxi)metil)benzonitrilo
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a versatile compound used in various scientific research fields. Its unique structure, which includes a piperidine ring and a benzonitrile group, allows for diverse applications ranging from drug discovery to organic synthesis.
Aplicaciones Científicas De Investigación
4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
Target of Action
The compound contains a piperidine ring, which is a common structural motif in many pharmaceuticals . Piperidine derivatives have been found to interact with a variety of biological targets, including tyrosine kinases .
Biochemical Pathways
Without specific information on the compound’s targets, it’s difficult to determine the exact biochemical pathways it might affect. If it does indeed target tyrosine kinases, it could potentially influence signal transduction pathways involved in cell growth and differentiation .
Result of Action
The cellular effects of this compound would depend on its specific targets and mode of action. For example, if it targets tyrosine kinases, it could potentially inhibit cell proliferation and induce apoptosis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multiple steps. One common method includes the reaction of pyridin-2-ylmethylamine with 4-piperidone to form the piperidinyl intermediate. This intermediate is then reacted with 4-(bromomethyl)benzonitrile under basic conditions to yield the desired compound. The final product is often purified using recrystallization techniques .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Sodium methoxide, other nucleophiles
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Comparación Con Compuestos Similares
Similar Compounds
- **4-((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- **4-((1-(Pyridin-4-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile
- **4-((1-(Pyridin-2-ylmethyl)piperidin-3-yl)methoxy)methyl)benzonitrile
Uniqueness
4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.
Propiedades
IUPAC Name |
oxalic acid;4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O.C2H2O4/c21-13-17-4-6-18(7-5-17)15-24-16-19-8-11-23(12-9-19)14-20-3-1-2-10-22-20;3-1(4)2(5)6/h1-7,10,19H,8-9,11-12,14-16H2;(H,3,4)(H,5,6) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITGBTIWMJPVHQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=CC=N3.C(=O)(C(=O)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-imino-8-methoxy-N-[3-(methylsulfanyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2532183.png)

![4-({2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]vinyl}amino)-N,N-dimethylbenzenesulfonamide](/img/structure/B2532187.png)


![2-{[(pyridin-3-yl)methyl]sulfanyl}-5H,6H,7H,8H,9H,10H-cycloocta[b]pyridine-3-carbonitrile](/img/structure/B2532195.png)
![propan-2-yl 2-{[3-(2-methoxyphenyl)-4-oxo-4H-chromen-7-yl]oxy}acetate](/img/structure/B2532196.png)


![N-(3-chlorophenyl)-2-[6-ethoxy-3-(4-ethoxybenzoyl)-4-oxo-1,4-dihydroquinolin-1-yl]acetamide](/img/structure/B2532200.png)
![5-Methyl-7-oxo-4,7-dihydropyrazolo[1,5-a]pyrimidine-3-carboxylic acid](/img/structure/B2532202.png)
![3-fluoro-N-(3-(imidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide](/img/structure/B2532203.png)
![(E)-16-benzylidene-10,13-dimethyltetradecahydro-1H-cyclopenta[a]phenanthren-17(2H)-one](/img/structure/B2532206.png)
